molecular formula C13H20N2O3 B13800418 1-Cyclohexyl-5-isopropylbarbituric acid CAS No. 839-65-6

1-Cyclohexyl-5-isopropylbarbituric acid

Cat. No.: B13800418
CAS No.: 839-65-6
M. Wt: 252.31 g/mol
InChI Key: AXXCGIMLMVLZKI-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-isopropylbarbituric acid is a derivative of barbituric acid, characterized by the presence of cyclohexyl and isopropyl groups attached to the barbituric acid core.

Preparation Methods

The synthesis of 1-Cyclohexyl-5-isopropylbarbituric acid typically involves the reaction of barbituric acid with cyclohexylamine and isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Cyclohexyl-5-isopropylbarbituric acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-5-isopropylbarbituric acid involves its interaction with the central nervous system. It acts by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative and anticonvulsant effects. The compound binds to GABA receptors, increasing the influx of chloride ions into neurons and resulting in hyperpolarization and reduced neuronal excitability .

Comparison with Similar Compounds

1-Cyclohexyl-5-isopropylbarbituric acid can be compared with other barbituric acid derivatives, such as:

    5-Isopropylbarbituric acid: Similar in structure but lacks the cyclohexyl group, resulting in different chemical and biological properties.

    1-Cyclohexyl-5-ethylbarbituric acid: Contains an ethyl group instead of an isopropyl group, leading to variations in its pharmacological effects.

    1-Cyclohexyl-5-methylbarbituric acid:

Properties

CAS No.

839-65-6

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

1-cyclohexyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H20N2O3/c1-8(2)10-11(16)14-13(18)15(12(10)17)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,14,16,18)

InChI Key

AXXCGIMLMVLZKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC(=O)N(C1=O)C2CCCCC2

Origin of Product

United States

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